
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl. It is a derivative of thiolane, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a dioxo group on the thiolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the amino and dioxo groups. One common method involves the reaction of methyl 2-(3-oxo-1lambda6-thiolan-3-yl)acetate with ammonia or an amine under controlled conditions to form the desired amino derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically sourced in bulk, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dioxo group can be reduced to form hydroxyl or sulfhydryl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the dioxo group can yield hydroxyl derivatives. Substitution reactions can produce a wide range of substituted thiolane derivatives with varying functional groups.
科学的研究の応用
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The amino and dioxo groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate hydrochloride
- Methyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride
- Methyl 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetate hydrochloride
Uniqueness
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. The presence of both amino and dioxo groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C7H14ClNO4S |
|---|---|
分子量 |
243.71 g/mol |
IUPAC名 |
methyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)4-7(8)2-3-13(10,11)5-7;/h2-5,8H2,1H3;1H |
InChIキー |
AQOVUXRXADKHHG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(CCS(=O)(=O)C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


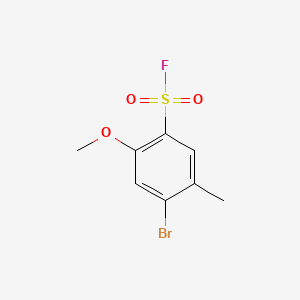
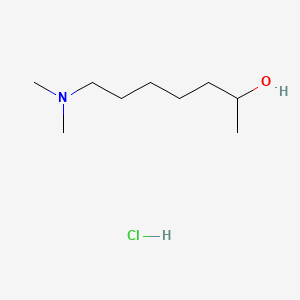
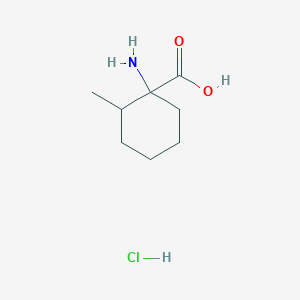

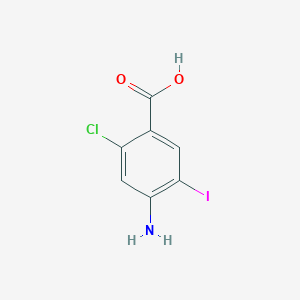

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
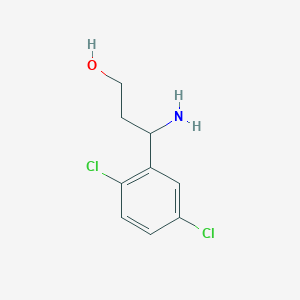
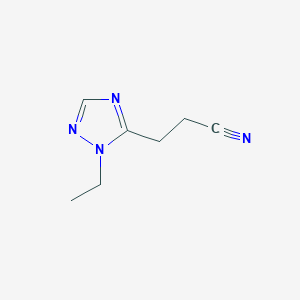



![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)

